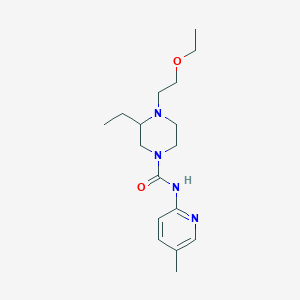
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline, also known as EPM, is a chemical compound that belongs to the class of anilines. It is a yellowish powder that is soluble in organic solvents such as ethanol and methanol. EPM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Wirkmechanismus
The exact mechanism of action of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline is not fully understood. However, studies have suggested that 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has been found to have minimal toxicity in animal studies, indicating its potential as a safe and effective drug candidate. However, further studies are needed to fully understand the biochemical and physiological effects of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline is its relatively simple synthesis process, which makes it a cost-effective compound for laboratory experiments. However, its low solubility in water can limit its applications in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline. One possible direction is to investigate its potential as a drug candidate for the treatment of various cancers and infectious diseases. Another direction is to explore its applications in material science, such as in the development of new organic semiconductors. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline on the human body.
Synthesemethoden
The synthesis of 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline involves a multi-step process that starts with the reaction of 2-chloro-5-nitropyrimidine with ethylamine to form 2-ethoxy-N-(pyrimidin-5-ylmethyl)aniline. This intermediate product is then reacted with methylamine to yield the final product, 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline. The overall yield of the synthesis process is around 60%.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has also shown promising results in inhibiting the growth of drug-resistant cancer cells. In addition, 2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-18-14-7-5-4-6-13(14)17(2)10-12-8-15-11-16-9-12/h4-9,11H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEVKAKVQLHKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(C)CC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-methyl-N-(pyrimidin-5-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)

![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)
![4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)

![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)

![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)
![2,2,6,6-tetramethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631262.png)
![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)